2-(1,1-Difluoroethyl)naphthalene

Beschreibung

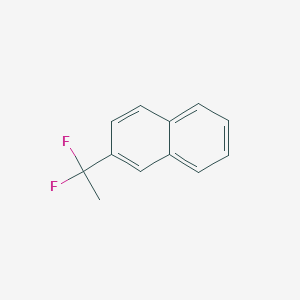

2-(1,1-Difluoroethyl)naphthalene (CAS 1204296-00-3) is a fluorinated derivative of naphthalene, featuring a difluoroethyl (-CF₂CH₃) substituent at the 2-position of the naphthalene ring. Its molecular formula is C₁₂H₁₀F₂, with a molecular weight of 192.2 g/mol .

Eigenschaften

IUPAC Name |

2-(1,1-difluoroethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2/c1-12(13,14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXONBWDKWZKXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoroethyl)naphthalene typically involves the introduction of the difluoroethyl group to the naphthalene ring. One common method is the difluoromethylation process, which involves the formation of a carbon-fluorine bond. This can be achieved using difluoromethylation reagents under specific reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,1-Difluoroethyl)naphthalene can undergo various chemical reactions, including:

Substitution Reactions: The naphthalene ring can participate in electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Drug Development

Fluorinated compounds, including 2-(1,1-Difluoroethyl)naphthalene, are frequently explored in drug development due to their ability to modify pharmacokinetic properties. The presence of fluorine can improve metabolic stability and bioavailability. Recent studies indicate that difluoromethylated compounds can exhibit enhanced permeability compared to their non-fluorinated counterparts . This characteristic is crucial for developing effective pharmaceuticals.

Antimicrobial Activity

Research has shown that naphthalene derivatives can possess antimicrobial properties. The incorporation of difluoroethyl groups may enhance these effects, making this compound a candidate for further investigation as an antimicrobial agent. Its potential applications could extend to treating infections caused by resistant bacterial strains.

Pesticide Development

The utility of fluorinated compounds in agrochemicals is well-documented. Fluorine enhances the biological activity of many pesticide formulations. For instance, derivatives of this compound could serve as intermediates in the synthesis of novel pesticides with improved efficacy against pests while minimizing environmental impact .

Herbicides

The unique properties of fluorinated naphthalenes may also find applications in herbicide formulations. Research into the structure-activity relationship (SAR) of these compounds can lead to the development of selective herbicides that target specific weed species without harming crops.

Polymer Chemistry

Fluorinated compounds are increasingly used in polymer chemistry due to their ability to impart desirable properties such as chemical resistance and thermal stability. This compound could be utilized as a monomer or additive in the production of high-performance polymers.

Coatings and Surface Modifications

In coatings technology, fluorinated compounds are known for their low surface energy and hydrophobicity. The application of this compound in coatings could lead to surfaces that resist dirt accumulation and are easier to clean.

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which 2-(1,1-Difluoroethyl)naphthalene exerts its effects involves interactions with molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect processes such as enzyme inhibition, receptor binding, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Chemical and Physical Properties

Table 1: Chemical Identity and Physical Properties

| Characteristic | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene | 2-(1,1-Difluoroethyl)naphthalene |

|---|---|---|---|---|

| CAS Registry Number | 91-20-3 | 90-12-0 | 91-57-6 | 1204296-00-3 |

| Molecular Formula | C₁₀H₈ | C₁₁H₁₀ | C₁₁H₁₀ | C₁₂H₁₀F₂ |

| Molecular Weight (g/mol) | 128.17 | 142.20 | 142.20 | 192.2 |

| Boiling Point (°C) | 218 | 245 | 241 | Not reported |

| Key Substituent | None | -CH₃ at 1-position | -CH₃ at 2-position | -CF₂CH₃ at 2-position |

| Lipophilicity (Log P) | 3.30 | 3.87 | 3.83 | Estimated >4.0 (fluorine effect) |

Key Observations :

Toxicological Profiles

Table 2: Toxicity Data for Naphthalene Derivatives

Key Observations :

- Methyl-substituted naphthalenes exhibit organ-specific toxicity, with 2-methylnaphthalene showing unique ocular effects .

- The absence of toxicity data for this compound highlights a critical research gap. Fluorine’s electron-withdrawing nature may reduce cytochrome P450-mediated bioactivation, a common pathway for naphthalene toxicity .

Reactivity :

Environmental Persistence :

- Naphthalene and methyl derivatives are semi-volatile, with moderate water solubility (3–30 mg/L). Fluorine’s hydrophobicity in this compound may increase soil adsorption, reducing aquatic mobility .

Biologische Aktivität

2-(1,1-Difluoroethyl)naphthalene is a fluorinated aromatic compound that has garnered interest in various fields of chemistry and biology due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound features a naphthalene ring substituted with a difluoroethyl group. The introduction of fluorine atoms significantly alters the compound's lipophilicity, reactivity, and interaction with biological systems. The fluorinated substituent can enhance the compound's metabolic stability and influence its pharmacokinetic properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Fluorinated compounds often act as enzyme inhibitors. The difluoroethyl group may interact with active sites of enzymes, altering their activity and potentially leading to therapeutic effects.

- Receptor Binding : The compound may bind to specific receptors in biological systems, modulating signaling pathways that are critical for various physiological processes.

- Oxidative Stress Modulation : Some studies suggest that fluorinated compounds can influence oxidative stress levels within cells, impacting cell viability and function.

Case Studies

Several case studies have highlighted the toxicological implications of naphthalene derivatives, including this compound:

- Naphthalene Poisoning : A case study documented a 15-year-old boy who ingested naphthalene balls leading to severe hemolysis and methaemoglobinemia. This incident underscores the potential toxicity associated with naphthalene derivatives, including those with fluorinated substituents .

- Toxicological Assessments : Research has shown that naphthalene derivatives can induce oxidative stress and cellular damage. For instance, exposure to naphthalene was linked to increased levels of reactive oxygen species (ROS), contributing to adverse health effects .

Biological Assays

Research has investigated the biological activities of various naphthalene derivatives:

- Anti-inflammatory Activity : A study evaluated synthetic naphthalene derivatives for their ability to inhibit neutrophil activation. Compounds similar in structure to this compound exhibited varying degrees of anti-inflammatory effects .

- Metabolic Pathways : The metabolism of fluorinated compounds has been explored using model organisms. For instance, studies on the metabolism of α,α-difluoroethyl thioether motifs revealed insights into how these compounds are processed in biological systems .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other naphthalene derivatives is useful:

Q & A

Q. What experimental methodologies are recommended for synthesizing 2-(1,1-Difluoroethyl)naphthalene?

Answer: Synthesis typically involves fluorination of naphthalene derivatives. Key steps include:

- Fluorination Techniques : Use of diethylaminosulfur trifluoride (DAST) or other fluorinating agents to introduce difluoroethyl groups .

- Purification : Column chromatography or recrystallization to isolate the compound.

- Validation : Confirm purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

- Safety : Follow protocols for handling volatile fluorinated compounds (e.g., inert atmosphere, fume hoods) .

Q. Table 1: Critical Parameters for Synthesis

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | -20°C to 0°C |

| Fluorinating Agent | DAST or XtalFluor-E |

| Solvent | Dichloromethane or THF |

| Yield | 60–85% (depending on substrate) |

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer:

- Spectroscopic Analysis :

- NMR : NMR to confirm fluorine substitution patterns; NMR for aromatic proton environments .

- IR Spectroscopy : Identify C-F stretching vibrations (~1100–1250 cm).

- Computational Modeling : Density functional theory (DFT) to predict electronic effects of the difluoroethyl group on aromaticity .

- X-ray Crystallography : Resolve crystal packing and steric effects of the substituent .

Q. What standardized protocols exist for assessing the acute toxicity of this compound in mammalian models?

Answer:

- Exposure Routes : Follow OECD guidelines for oral, dermal, or inhalation exposure .

- Endpoints : Monitor mortality, body weight, and organ-specific effects (hepatic, renal, respiratory) .

- Data Collection : Use standardized forms (Table C-2 in ) to extract outcomes like LD and NOAEL (No Observed Adverse Effect Level).

- Risk of Bias Mitigation : Randomize dosing, blind assessors, and use control groups .

Advanced Research Questions

Q. How can conflicting toxicological data for this compound be resolved?

Answer:

- Systematic Review : Follow ATSDR’s 8-step framework ():

- Conduct literature searches across PubMed, TOXCENTER, and regulatory databases .

- Apply inclusion criteria (Table B-1 in ) to filter studies by species, exposure route, and health outcomes.

- Use risk-of-bias tools (Table C-6/C-7 in ) to grade study quality.

- Rate confidence in evidence using criteria from (High/Moderate/Low).

- Meta-Analysis : Pool data from high-confidence studies to resolve discrepancies .

Q. What mechanistic insights exist for the metabolic pathways of this compound?

Answer:

Q. Table 2: Key Metabolic Pathways

| Pathway | Enzyme | Metabolite |

|---|---|---|

| Oxidation | CYP2E1 | 1,1-Difluoroethanol |

| Conjugation | UGT1A1 | Glucuronide adducts |

| Excretion | Renal | Fluoride ions (urine) |

Q. How can environmental fate studies for this compound be designed to assess biodegradation and bioaccumulation?

Answer:

Q. What advanced computational approaches are used to predict the photostability of this compound?

Answer:

- TD-DFT Calculations : Simulate UV-Vis spectra and excited-state decay pathways .

- Molecular Dynamics : Model degradation under simulated sunlight (e.g., AMBER or GROMACS).

- Comparative Analysis : Benchmark against anthracene derivatives (e.g., 9-(1,1-Difluoroethyl)anthracene in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.